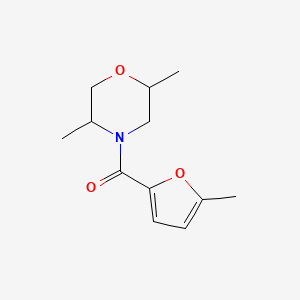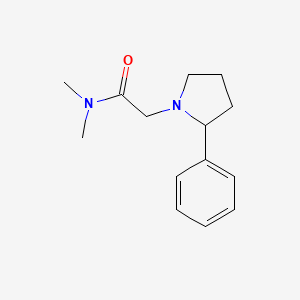![molecular formula C19H23NO B7571455 N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)
N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine, also known as TETNA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TETNA belongs to the class of compounds known as tetrahydroisoquinolines, which have been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is not fully understood, but it is thought to act as a dopamine receptor agonist, binding to dopamine receptors in the brain and mimicking the effects of dopamine. This could help to alleviate the symptoms of Parkinson's disease, which are caused by a lack of dopamine in the brain.
Biochemical and Physiological Effects:
N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been found to have a number of biochemical and physiological effects. In addition to its dopamine receptor agonist activity, it has also been found to possess antioxidant and anti-inflammatory properties. These properties could make it a useful therapeutic agent for a range of conditions, including neurodegenerative disorders and inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation is the lack of information available on its toxicity and potential side effects, which could limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine. One area of interest is its potential as a treatment for other neurodegenerative disorders, such as Alzheimer's disease. Another potential direction is the development of more potent and selective dopamine receptor agonists based on the structure of N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine and its potential therapeutic applications.
合成法
N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reduction of naphthalene derivatives.
科学的研究の応用
N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. One area of interest is its potential as a treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine has been found to possess dopamine receptor agonist activity, which could make it a promising candidate for the treatment of Parkinson's disease.
特性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-21-17-10-5-7-15(13-17)14-20-19-12-6-9-16-8-3-4-11-18(16)19/h3-5,7-8,10-11,13,19-20H,2,6,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEJVYFRUOFJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)
![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)



![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)


![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)